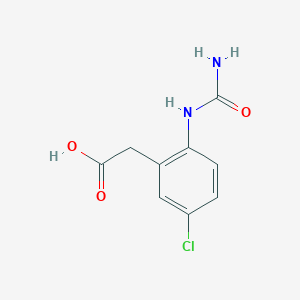

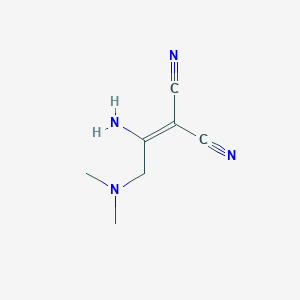

(E)-甲基 2-(2-((6-氯嘧啶-4-基)氧基)苯基)-3-甲氧基丙烯酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

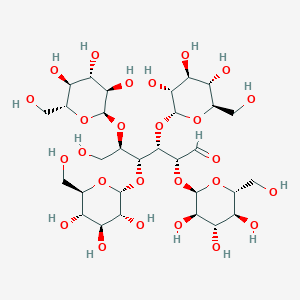

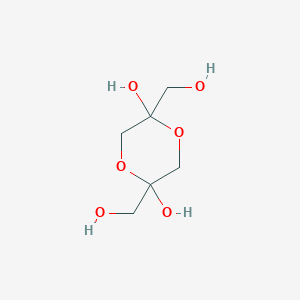

(E)-Methyl 2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate, also known as MCP, is a synthetic compound with a wide range of applications in scientific research. It is a versatile compound with a wide range of potential applications, including use in drug discovery, medical diagnostics, and laboratory experiments. MCP has been used in a variety of research areas, including biochemistry, molecular biology, and pharmacology. The unique properties of MCP make it an ideal candidate for use in a variety of research applications.

科学研究应用

合成与优化

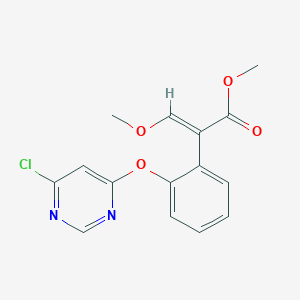

合成工艺优化(E)-2-[2-(6-氯嘧啶-4-基氧基)苯基]-3-甲氧基丙烯酸酯由 3-(甲氧基)亚甲基苯并呋喃-2-(3H)-酮、4,6-二氯嘧啶和甲醇在强碱存在下通过一锅反应合成。已研究并改进了合成路线以优化反应条件,总产率达到 83%。改进的合成工艺因其简单、安全和工业废物最少而受到赞扬,使其适用于工业生产 (徐振远,2013).

农药生产中的合成该化学品用于合成杀菌剂嘧菌酯。它以邻氯苯乙酸为原料,经过水解、偶联和酯化反应制备。与工业方法相比,这种方法的反应步骤较短,废水量显着减少,使其成为一种更环保的选择。合成的中间体和产物通过核磁共振确认,确保了生产过程的质量和一致性 (林福荣,2014).

生物和农化应用

杀螨活性一系列含有 2-烯基硫代嘧啶子结构的苯基甲氧基丙烯酸酯衍生物表现出显着的杀螨活性。这些化合物在温室试验中对朱砂叶螨 (T. cinnabarinus) 特别有效,其杀幼虫和杀卵活性几乎是氟啶虫酰胺的两倍。田间试验表明这些化合物在控制柑橘红蜘蛛方面有效,具有持效期长、作用快的特点。毒理学资料表明对哺乳动物、鸟类和蜜蜂的急性毒性相对较低,突出了它们作为更安全的杀螨剂的潜力 (郝树林等,2020).

对植物病害的杀菌活性(E)-甲基 2-{2-[(香豆素-7-基氧基)甲基]苯基}-3-甲氧基丙烯酸酯的衍生物显示出有希望的杀菌活性。这些化合物由 7-羟基香豆素合成并在特定条件下处理,在特定剂量下对黄瓜霜霉病 (CDM) 表现出良好的杀菌活性。这表明它们在农业中用于保护农作物免受真菌病害的潜在应用 (刘长领等,2007).

属性

IUPAC Name |

methyl 2-[2-(6-chloropyrimidin-4-yl)oxyphenyl]-3-methoxyprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O4/c1-20-8-11(15(19)21-2)10-5-3-4-6-12(10)22-14-7-13(16)17-9-18-14/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRYZZSRRDCTETP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=C(C1=CC=CC=C1OC2=CC(=NC=N2)Cl)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80694880 |

Source

|

| Record name | Methyl 2-{2-[(6-chloropyrimidin-4-yl)oxy]phenyl}-3-methoxyprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

131860-97-4 |

Source

|

| Record name | Methyl 2-{2-[(6-chloropyrimidin-4-yl)oxy]phenyl}-3-methoxyprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

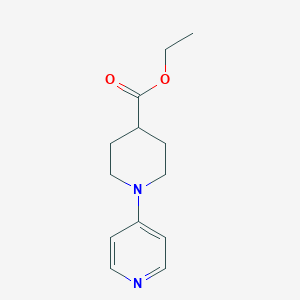

Q1: What is the significance of (E)-Methyl 2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate in Azoxystrobin synthesis?

A1: (E)-Methyl 2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate serves as a crucial precursor to Azoxystrobin [, ]. Both research papers highlight its role in the synthetic pathway of this fungicide. Specifically, this compound undergoes a final reaction with 2-hydroxy-benzonitrile (also known as 2-cyanophenol) to yield the final product, Azoxystrobin [, ].

Q2: How does the synthetic route described in the research papers compare to existing industrial methods for Azoxystrobin production?

A2: The research emphasizes a key advantage of the described synthetic route: the reduction of reaction steps and wastewater production compared to conventional industrial methods []. This suggests a more environmentally friendly and potentially cost-effective approach to Azoxystrobin synthesis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。